An In-depth Technical Guide to N-(4-Cyanophenyl)-4-methylbenzenesulfonamide: Core Properties and Scientific Insights
An In-depth Technical Guide to N-(4-Cyanophenyl)-4-methylbenzenesulfonamide: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the basic properties of N-(4-Cyanophenyl)-4-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize fundamental chemical data with practical insights, offering a robust resource for researchers exploring the potential of this compound.
Core Molecular Identity and Physicochemical Landscape
N-(4-Cyanophenyl)-4-methylbenzenesulfonamide belongs to the sulfonamide class of compounds, characterized by a sulfur-to-nitrogen double bond. This structural motif is a cornerstone in the development of a wide array of therapeutic agents. The presence of a cyano (-C≡N) group and a tosyl (4-methylbenzenesulfonyl) group imparts specific electronic and steric properties that influence its chemical behavior and biological activity.
Key Physicochemical Parameters
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for N-(4-Cyanophenyl)-4-methylbenzenesulfonamide is not extensively available in the public domain, we can infer key properties based on its structural analogs and computational predictions.
| Property | Predicted/Inferred Value | Significance in Research and Development |
| Molecular Formula | C₁₄H₁₂N₂O₂S | Defines the elemental composition and molecular weight. |
| Molecular Weight | 272.33 g/mol | Crucial for stoichiometric calculations in synthesis and assays. |
| Melting Point (°C) | Estimated: 180-200 | A higher melting point, as seen in the analogous N-(4-Cyanophenyl)-4-nitrobenzenesulfonamide (191-194 °C), suggests significant intermolecular forces and high purity.[1] |
| pKa | Estimated: 7-9 | The acidity of the sulfonamide proton is a key determinant of its ionization state at physiological pH, impacting solubility, membrane permeability, and receptor binding. |
| LogP | Estimated: 2.5-3.5 | This predicted lipophilicity suggests a good balance for oral bioavailability, allowing for sufficient membrane permeability without excessive sequestration in fatty tissues. |
| Aqueous Solubility | Low | Typical for sulfonamides of this size; solubility can often be enhanced at higher pH due to the deprotonation of the sulfonamide nitrogen. |
Synthesis and Structural Elucidation: A Practical Approach
The synthesis of N-(4-Cyanophenyl)-4-methylbenzenesulfonamide follows a well-established pathway for the formation of sulfonamides: the reaction of a sulfonyl chloride with an amine.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for N-(4-Cyanophenyl)-4-methylbenzenesulfonamide.
Step-by-Step Synthetic Protocol
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Dissolution of Amine: Dissolve 4-aminobenzonitrile in a suitable aprotic solvent, such as pyridine, in a round-bottom flask equipped with a magnetic stirrer. The use of pyridine serves as both the solvent and an acid scavenger.
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Cooling: Cool the solution to 0°C in an ice bath to control the exothermicity of the reaction.
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Addition of Sulfonyl Chloride: Slowly add p-toluenesulfonyl chloride to the cooled solution. The slow addition is critical to prevent a rapid temperature increase and potential side reactions.
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Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
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Quenching and Extraction: Pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid. This will precipitate the product and neutralize the excess pyridine. The solid product can then be collected by vacuum filtration.
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Washing: Wash the crude product with water to remove any remaining salts.
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Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Structural Characterization
The identity and purity of the synthesized N-(4-Cyanophenyl)-4-methylbenzenesulfonamide would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a singlet for the methyl protons of the tosyl group (around 2.4 ppm), and distinct aromatic proton signals for both the cyanophenyl and tosyl rings. The sulfonamide proton (N-H) would likely appear as a broad singlet.
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¹³C NMR: The spectrum would show characteristic peaks for the methyl carbon, the aromatic carbons, the quaternary carbon of the cyano group, and the carbons of the sulfonamide-bearing aromatic ring.
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Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups:
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N-H stretch: A peak in the region of 3200-3300 cm⁻¹.
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C≡N stretch: A sharp peak around 2220-2240 cm⁻¹.
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S=O stretches (asymmetric and symmetric): Strong absorptions around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Potential Biological Activity and Therapeutic Relevance
While specific biological data for N-(4-Cyanophenyl)-4-methylbenzenesulfonamide is not yet widely reported, the sulfonamide scaffold is a well-established pharmacophore. The presence of the cyanophenyl group can significantly influence the biological activity, often by participating in hydrogen bonding or other interactions within a biological target.
Inferred Areas of Biological Interest
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Anticancer Activity: Many sulfonamide derivatives have demonstrated potent anticancer properties. For instance, related N-(heterocyclylphenyl)benzenesulfonamides have been shown to inhibit Wnt-dependent transcription and the proliferation of cancer cells[2].
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Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group, making it a common feature in inhibitors of metalloenzymes such as carbonic anhydrases.
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Antibacterial Properties: The foundational sulfa drugs are benzenesulfonamide derivatives, and this class of compounds continues to be explored for new antibacterial agents.[3]
Logical Pathway for Biological Investigation
Caption: A logical workflow for investigating the biological activity of N-(4-Cyanophenyl)-4-methylbenzenesulfonamide.
Analytical Methodologies for Quantification and Purity Assessment
Robust analytical methods are essential for the quality control of N-(4-Cyanophenyl)-4-methylbenzenesulfonamide in research and development settings. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.
Proposed HPLC Method
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Column: A C18 reversed-phase column is a suitable starting point due to the nonpolar nature of the molecule.
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Mobile Phase: A gradient elution with a mixture of acetonitrile (or methanol) and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
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Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).
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Validation: The method should be validated for linearity, accuracy, precision, and limits of detection and quantification according to standard guidelines.
Conclusion and Future Directions
N-(4-Cyanophenyl)-4-methylbenzenesulfonamide is a compound with significant potential, stemming from its combination of a proven pharmacophore (sulfonamide) and a versatile functional group (cyano). This guide provides a foundational understanding of its core properties, a practical approach to its synthesis and characterization, and a logical framework for exploring its biological activities. Further experimental investigation is warranted to fully elucidate its physicochemical properties and to uncover its potential applications in drug discovery and materials science. The insights and protocols detailed herein serve as a valuable starting point for researchers embarking on the study of this promising molecule.
References
- N-(4-Cyanophenyl)-4-Nitrobenzenesulfonamide: A High-Quality Analytical Reagent. (URL not available)
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Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
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Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures | MDPI [mdpi.com]
